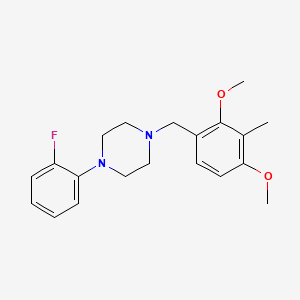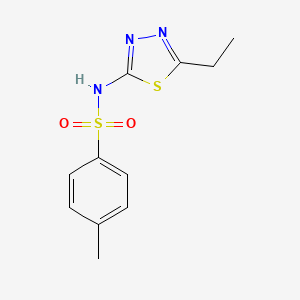![molecular formula C16H24N2O3S B5692129 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)
4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine, also known as MPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPS is a sulfonyl-containing morpholine derivative that has been shown to possess unique properties that make it a useful tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine is not fully understood, but it is believed to involve the formation of covalent bonds with its target proteins. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine contains a sulfonyl group that can react with the thiol groups of cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its activity.
Biochemical and Physiological Effects:
4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has been shown to have various biochemical and physiological effects, depending on its target protein. For example, inhibition of MAO by 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have antidepressant and anxiolytic effects. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has also been shown to modulate calcium signaling by binding to the sigma-1 receptor, which can affect various cellular processes such as cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine in lab experiments is its selectivity for certain target proteins. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine can be used to selectively inhibit or activate specific enzymes or receptors, which can help elucidate their roles in various biological processes. However, one limitation of using 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine is its potential for off-target effects. Covalent modification of non-target proteins can lead to unintended consequences, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine in research. One potential application is in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has been shown to inhibit the activity of MAO, which has been implicated in the pathogenesis of these diseases. Another future direction is in the development of new drugs that target specific proteins. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine can serve as a starting point for the design of new compounds that can selectively modify target proteins. Finally, 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine can be used in the development of new imaging probes that can visualize specific proteins in living cells and tissues.
Conclusion:
In conclusion, 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine is a useful tool for studying various biological processes. Its ability to selectively inhibit or activate specific enzymes and receptors makes it a valuable asset in scientific research. While there are limitations to its use, the potential applications of 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine in future research are promising.
Métodos De Síntesis
The synthesis of 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine involves the reaction of morpholine with 3-methyl-3-phenylpiperidine-1-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the morpholine nitrogen. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has been used in various research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. 4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine has also been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes including calcium signaling and stress response.
Propiedades
IUPAC Name |
4-(3-methyl-3-phenylpiperidin-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(15-6-3-2-4-7-15)8-5-9-18(14-16)22(19,20)17-10-12-21-13-11-17/h2-4,6-7H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMBHAKUWSOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)
![4,4'-[(2,4,6-trimethyl-1,3-phenylene)diimino]bis(4-oxobutanoic acid)](/img/structure/B5692086.png)


![3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)